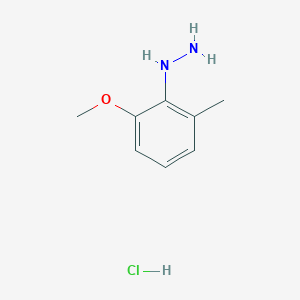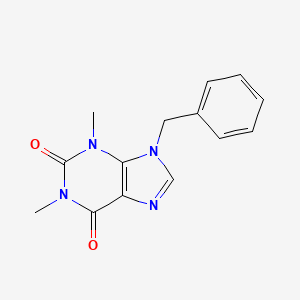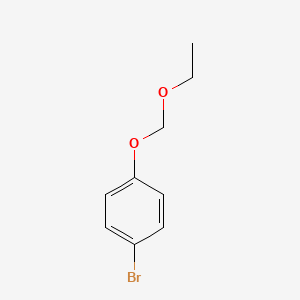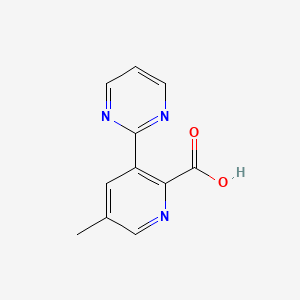![molecular formula C14H14ClN2O4- B13990132 3-[2-(3-Nitrophenoxy)ethoxy]aniline CAS No. 19157-76-7](/img/structure/B13990132.png)
3-[2-(3-Nitrophenoxy)ethoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-Nitrophenoxy)ethoxy]aniline is an organic compound with the molecular formula C14H14N2O4 It is characterized by the presence of a nitrophenoxy group attached to an ethoxy chain, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Nitrophenoxy)ethoxy]aniline typically involves a multi-step process. One common method starts with the nitration of phenol to produce 3-nitrophenol. This is followed by the etherification of 3-nitrophenol with ethylene glycol to form 3-(2-hydroxyethoxy)nitrobenzene. Finally, the reduction of the nitro group and subsequent amination yields this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3-Nitrophenoxy)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-[2-(3-Aminophenoxy)ethoxy]aniline.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3-[2-(3-Nitrophenoxy)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3-[2-(3-Nitrophenoxy)ethoxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-[2-(4-Nitrophenoxy)ethoxy]aniline: Similar structure but with the nitro group in the para position.
3-[2-(2-Nitrophenoxy)ethoxy]aniline: Similar structure but with the nitro group in the ortho position.
3-[2-(3-Methoxyphenoxy)ethoxy]aniline: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
3-[2-(3-Nitrophenoxy)ethoxy]aniline is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .
Propiedades
Número CAS |
19157-76-7 |
|---|---|
Fórmula molecular |
C14H14ClN2O4- |
Peso molecular |
309.72 g/mol |
Nombre IUPAC |
3-[2-(3-nitrophenoxy)ethoxy]aniline;chloride |
InChI |
InChI=1S/C14H14N2O4.ClH/c15-11-3-1-5-13(9-11)19-7-8-20-14-6-2-4-12(10-14)16(17)18;/h1-6,9-10H,7-8,15H2;1H/p-1 |
Clave InChI |
QJGNOGFZTHMJKZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)[N+](=O)[O-])N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)

![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)



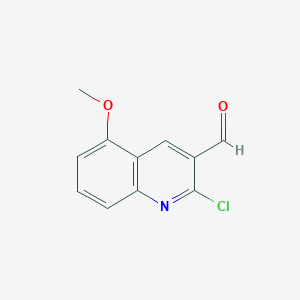
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)

